![molecular formula C31H27N3O2 B12539341 4-{6-[5'-(4-Hydroxy-2,6-dimethylphenyl)[2,2'-bipyridin]-6(1H)-ylidene]pyridin-3(6H)-ylidene}-3,5-dimethylcyclohexa-2,5-dien-1-one CAS No. 653566-98-4](/img/structure/B12539341.png)
4-{6-[5'-(4-Hydroxy-2,6-dimethylphenyl)[2,2'-bipyridin]-6(1H)-ylidene]pyridin-3(6H)-ylidene}-3,5-dimethylcyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{6-[5’-(4-Hydroxy-2,6-dimethylphenyl)[2,2’-bipyridin]-6(1H)-ylidene]pyridin-3(6H)-ylidene}-3,5-dimethylcyclohexa-2,5-dien-1-one is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[5’-(4-Hydroxy-2,6-dimethylphenyl)[2,2’-bipyridin]-6(1H)-ylidene]pyridin-3(6H)-ylidene}-3,5-dimethylcyclohexa-2,5-dien-1-one typically involves multiple steps, including the formation of bipyridine and pyridine derivatives, followed by coupling reactions to form the final product. Common reagents used in these reactions include various halogenated compounds, metal catalysts, and organic solvents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-pressure systems, and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
4-{6-[5’-(4-Hydroxy-2,6-dimethylphenyl)[2,2’-bipyridin]-6(1H)-ylidene]pyridin-3(6H)-ylidene}-3,5-dimethylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Substitution reactions often involve halogenated reagents and can lead to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions can produce alcohols or amines. Substitution reactions can lead to the formation of various halogenated derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-{6-[5’-(4-Hydroxy-2,6-dimethylphenyl)[2,2’-bipyridin]-6(1H)-ylidene]pyridin-3(6H)-ylidene}-3,5-dimethylcyclohexa-2,5-dien-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
Its ability to interact with specific proteins and enzymes makes it a valuable tool for biochemical research .
Medicine
In medicine, 4-{6-[5’-(4-Hydroxy-2,6-dimethylphenyl)[2,2’-bipyridin]-6(1H)-ylidene]pyridin-3(6H)-ylidene}-3,5-dimethylcyclohexa-2,5-dien-1-one is being investigated for its potential therapeutic properties. It may have applications in the treatment of diseases such as cancer and neurodegenerative disorders .
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile component in the production of polymers, coatings, and other advanced materials .
Mecanismo De Acción
The mechanism of action of 4-{6-[5’-(4-Hydroxy-2,6-dimethylphenyl)[2,2’-bipyridin]-6(1H)-ylidene]pyridin-3(6H)-ylidene}-3,5-dimethylcyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions include signal transduction, gene expression, and metabolic regulation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-{6-[5’-(4-Hydroxy-2,6-dimethylphenyl)[2,2’-bipyridin]-6(1H)-ylidene]pyridin-3(6H)-ylidene}-3,5-dimethylcyclohexa-2,5-dien-1-one include:
- 4,6-Dihydroxy-2-methylpyrimidine
- 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol)
- 4-Hydroxy-5-methyl(phenyl)-2-styryl-6H-1,3-oxazin-6-ones
Uniqueness
What sets 4-{6-[5’-(4-Hydroxy-2,6-dimethylphenyl)[2,2’-bipyridin]-6(1H)-ylidene]pyridin-3(6H)-ylidene}-3,5-dimethylcyclohexa-2,5-dien-1-one apart from these similar compounds is its unique combination of functional groups and aromatic rings.
Propiedades
Número CAS |
653566-98-4 |
|---|---|
Fórmula molecular |
C31H27N3O2 |
Peso molecular |
473.6 g/mol |
Nombre IUPAC |
4-[6-[6-[5-(4-hydroxy-2,6-dimethylphenyl)pyridin-2-yl]pyridin-2-yl]pyridin-3-yl]-3,5-dimethylphenol |
InChI |
InChI=1S/C31H27N3O2/c1-18-12-24(35)13-19(2)30(18)22-8-10-26(32-16-22)28-6-5-7-29(34-28)27-11-9-23(17-33-27)31-20(3)14-25(36)15-21(31)4/h5-17,35-36H,1-4H3 |
Clave InChI |
ALYNDAAUBPBMGV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C2=CN=C(C=C2)C3=NC(=CC=C3)C4=NC=C(C=C4)C5=C(C=C(C=C5C)O)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


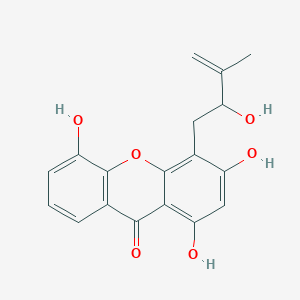
![1-Methyl-4-[1-(2-methyl-2-phenylhydrazinylidene)ethyl]pyridin-1-ium chloride](/img/structure/B12539278.png)
![5-[[4-(3-Phenoxypropoxy)phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12539285.png)
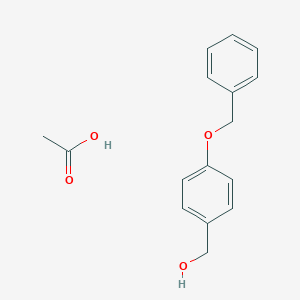
![2,2'-[Propane-1,3-diylbis(oxy)]di(propane-1,2,3-tricarboxylic acid)](/img/structure/B12539289.png)
![4-hydroxy-3-[N-(2-hydroxynaphthalen-1-yl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12539297.png)
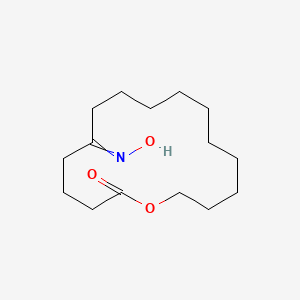
![2,6-Bis[(4,6-dimethoxypyridin-2-yl)oxy]benzoic acid](/img/structure/B12539304.png)
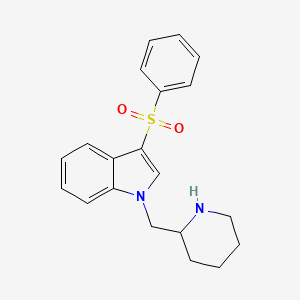
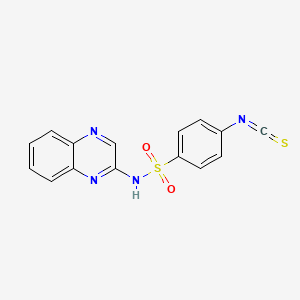
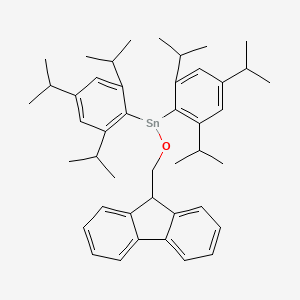

![1-[1-(2-Hydroxyethyl)-1h-pyrrol-2-yl]propan-1-ol](/img/structure/B12539371.png)
![1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene](/img/structure/B12539372.png)
